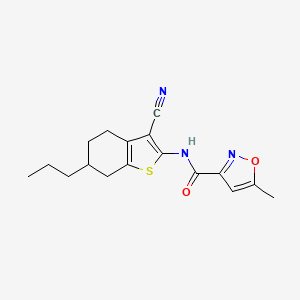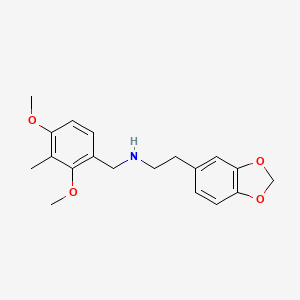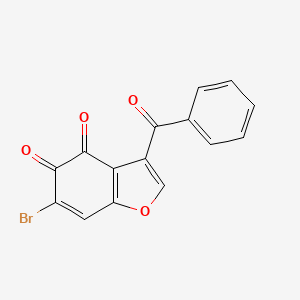![molecular formula C21H22N4O2 B4627013 2-methyl-4-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-1(2H)-phthalazinone](/img/structure/B4627013.png)
2-methyl-4-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-1(2H)-phthalazinone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-methyl-4-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-1(2H)-phthalazinone and related compounds involves multiple steps, including condensation reactions, Mannich reactions, and cyclocondensation processes, among others. These methods yield various derivatives with potential biological activities, and their synthesis often involves the use of secondary amines, formaldehyde, acrylonitrile, and other reagents to introduce desired functional groups or structural changes (Mustafa et al., 1964).
Molecular Structure Analysis
The molecular structure of phthalazinone derivatives, including 2-methyl-4-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-1(2H)-phthalazinone, is characterized by spectroscopic methods such as IR, NMR, and mass spectrometry. These techniques provide insights into the structural features of the compounds, including the presence of specific functional groups, molecular symmetry, and the electronic environment of atoms within the molecule (Paventi et al., 1996).
Chemical Reactions and Properties
Phthalazinone derivatives undergo various chemical reactions, including Mannich reactions, cyclocondensation, and reactions with diazomethane, leading to a wide range of products with diverse structures and potential biological activities. These reactions often involve the interaction with reagents such as formaldehyde, secondary amines, and acrylonitrile, yielding compounds with modified properties and potential applications (Mustafa et al., 1964).
Physical Properties Analysis
The physical properties of phthalazinone derivatives, including their solubility in various solvents, melting points, and crystal structures, are essential for understanding their behavior in different environments and their suitability for specific applications. These properties are typically determined through experimental studies involving techniques such as X-ray crystallography and differential scanning calorimetry (Al-Abdullah et al., 2012).
Chemical Properties Analysis
The chemical properties of 2-methyl-4-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-1(2H)-phthalazinone and its derivatives, such as reactivity, stability, and interaction with other molecules, are crucial for their potential applications in various fields. These properties are influenced by the compound's molecular structure and can be studied through various chemical reactions and spectroscopic analyses (Mustafa et al., 1964).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Techniques : 2-Methyl-4-{4-[(4-Methyl-1-Piperazinyl)Carbonyl]Phenyl}-1(2H)-Phthalazinone is synthesized through various chemical reactions, including Dieckmann cyclization, which involves the formation of piperazine-2,5-diones from specific substructures (Aboussafy & Clive, 2012). This process is significant for creating compounds with specific biological activities.
Chemical Reactions and Modifications : The compound and its derivatives undergo various chemical reactions, leading to the formation of different products with potential biological activities. For example, the reaction of phthalazinones with secondary amines and formaldehyde results in N-Mannich bases with potential applications in medicinal chemistry (Mustafa et al., 1964).
Biological and Medicinal Applications
Potential Antipsychotic Properties : Some derivatives of 2-Methyl-4-{4-[(4-Methyl-1-Piperazinyl)Carbonyl]Phenyl}-1(2H)-Phthalazinone show promise as potential antipsychotic agents. Studies on similar compounds indicate their ability to interact with dopamine and serotonin receptors, which are critical targets in antipsychotic drug development (Norman et al., 1996).
Antimicrobial Activity : Derivatives of this compound have been studied for their antimicrobial properties. Specific modifications in its structure can lead to compounds active against bacteria and fungi, suggesting potential applications in developing new antimicrobial agents (Abubshait et al., 2011).
Anticancer Research : Research into derivatives of 2-Methyl-4-{4-[(4-Methyl-1-Piperazinyl)Carbonyl]Phenyl}-1(2H)-Phthalazinone includes exploring their potential as anticancer agents. Some studies focus on synthesizing novel compounds and evaluating their efficacy against various cancer cell lines (Boddu et al., 2018).
Material Science Applications
- Polymer Synthesis : The compound is also relevant in polymer science, where it is used in synthesizing new polymers with specific properties such as heat resistance and solubility. These polymers have potential applications in high-performance materials (Yu et al., 2010).
Eigenschaften
IUPAC Name |
2-methyl-4-[4-(4-methylpiperazine-1-carbonyl)phenyl]phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-23-11-13-25(14-12-23)20(26)16-9-7-15(8-10-16)19-17-5-3-4-6-18(17)21(27)24(2)22-19/h3-10H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVVIHQBWVWZNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=NN(C(=O)C4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-4-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-1(2H)-phthalazinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4-ethyl-5-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4626943.png)
![1-[(4-methylbenzyl)sulfonyl]azepane](/img/structure/B4626960.png)
![N-benzyl-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B4626965.png)

![7-(2-furyl)-3-[(4-methyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4626979.png)
![4-(4-chlorophenyl)-3-(3-methoxyphenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4626987.png)
![1-{4-[(2,3-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B4626993.png)
![2-methoxy-3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B4626996.png)
![N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-(4-isopropylphenyl)acrylamide](/img/structure/B4627002.png)
![1-(3,4-dichlorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4627010.png)
![N-{4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl}hexanamide](/img/structure/B4627025.png)
![ethyl 4-[(3-chlorophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B4627031.png)
